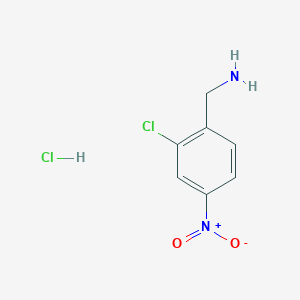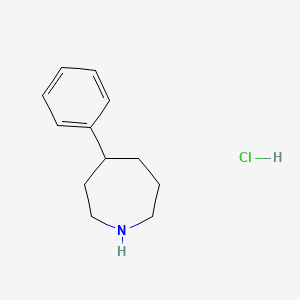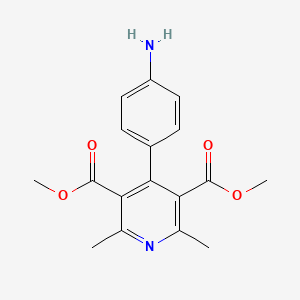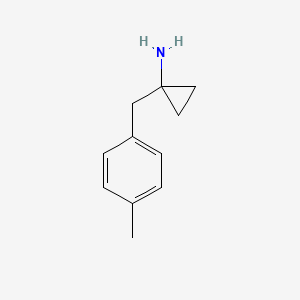
(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methanol” is a chemical compound with the molecular formula C9H13N3O . It is a specialty product for proteomics research applications .
Synthesis Analysis
The synthesis of 2-(pyrrolidin-1-yl)pyrimidines can be achieved through reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The title compound can be obtained through nucleophilic substitution reaction and Suzuki reaction .Molecular Structure Analysis
The structure of the compound was determined by MS, 1H NMR, 13C NMR, and infrared spectrum . The single crystal of the title compound was also measured by X-ray diffraction, and the optimized crystal structure was determined by DFT calculation using the B3LYP/6-311+G (2d, p) basis set .Chemical Reactions Analysis
The synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines can be achieved by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methanol” were determined by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Applications De Recherche Scientifique
1. Potential in Diabetes Treatment
A derivative of (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methanol, specifically (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone, has been identified as a potent and selective dipeptidyl peptidase IV inhibitor, showing promise as a potential new treatment for type 2 diabetes due to its high oral bioavailability and low plasma protein binding (Ammirati et al., 2009).
2. Pharmacokinetics and Metabolism
The metabolism, excretion, and pharmacokinetics of a related compound, (3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, were studied in rats, dogs, and humans. This research provides valuable information on the metabolic pathways and elimination processes of this class of compounds, contributing to the understanding of their pharmacokinetic profiles (Sharma et al., 2012).
3. Complex Formation and Structural Analysis
The compound has been used in the formation of various complexes, such as the triprolidinium cation in the title compound. These studies focus on the structural analysis of these complexes, providing insights into their molecular configurations and interactions (Dayananda et al., 2012).
4. Use in Ligand Synthesis
A study demonstrated the nucleophilic additions of various compounds to 2-pyrimidinecarbonitrile, resulting in the formation of ligands that incorporate (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methanol derivatives. These ligands were then used in the synthesis of metal clusters, showcasing the compound's utility in inorganic chemistry (Zheng & Hu, 2021).
5. Catalytic Applications
The compound and its derivatives have been explored for their potential use in various catalytic processes, including the oligomerization of ethylene and other organic reactions. These studies provide a foundation for understanding the catalytic capabilities of this compound and its potential applications in industrial chemistry (Kermagoret & Braunstein, 2008).
Mécanisme D'action
Target of Action
It is known that pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity . They can act as antagonists of the vanilloid receptor 1, modulators of the insulin-like growth factor 1 receptor, and inhibitors of a wide range of enzymes .
Mode of Action
The interaction of this compound with its targets would likely result in changes to the function of these targets, potentially altering cellular processes .
Biochemical Pathways
Given the potential targets of this compound, it could be inferred that it may affect pathways related to the function of the vanilloid receptor 1, the insulin-like growth factor 1 receptor, and various enzymes .
Result of Action
Given its potential targets, it could be inferred that this compound may have effects on cellular processes related to these targets .
Orientations Futures
Propriétés
IUPAC Name |
(2-pyrrolidin-1-ylpyrimidin-5-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c13-7-8-5-10-9(11-6-8)12-3-1-2-4-12/h5-6,13H,1-4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXXWSAQNABDEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640470 |
Source


|
| Record name | [2-(Pyrrolidin-1-yl)pyrimidin-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methanol | |
CAS RN |
937796-11-7 |
Source


|
| Record name | 2-(1-Pyrrolidinyl)-5-pyrimidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937796-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Pyrrolidin-1-yl)pyrimidin-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1358503.png)
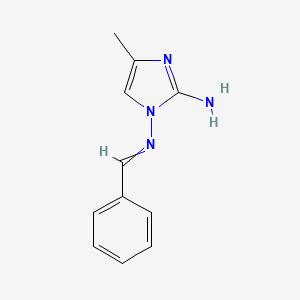
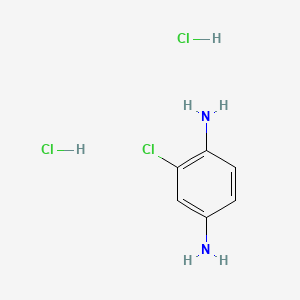
![2-{[(4-Chlorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1358513.png)

